molecular formula C9H8N2O B12861117 3-Methyl-5-(3-pyridyl)isoxazole CAS No. 85903-38-4

3-Methyl-5-(3-pyridyl)isoxazole

Cat. No.: B12861117
CAS No.: 85903-38-4
M. Wt: 160.17 g/mol
InChI Key: RNJOAVAFFYZWSD-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-3-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-3-yl)isoxazole can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-5-(pyridin-3-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave-assisted synthesis and catalyst-free methods has been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-3-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(pyridin-2-yl)isoxazole
  • 3-Methyl-5-(pyridin-4-yl)isoxazole
  • 5-Methyl-3-(pyridin-3-yl)isoxazole

Uniqueness

3-Methyl-5-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

85903-38-4

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-methyl-5-pyridin-3-yl-1,2-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3

InChI Key

RNJOAVAFFYZWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN=CC=C2

Origin of Product

United States

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